molecular formula C24H27N5O B3209159 N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1058223-19-0

N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B3209159
CAS RN: 1058223-19-0
M. Wt: 401.5 g/mol
InChI Key: MRQWGHUQKMQRHE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide, also known as DTG, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. DTG is a selective ligand for the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes, including neurotransmission, cell survival, and neuroprotection.

Mechanism of Action

N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide acts as a selective ligand for the sigma-1 receptor, which is a chaperone protein that is located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide binds to the sigma-1 receptor with high affinity and modulates its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including modulation of ion channels, neurotransmitter transporters, and other proteins that are involved in neuronal signaling. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, its ability to modulate various signaling pathways, and its neuroprotective effects. However, N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders, its effects on other signaling pathways beyond the sigma-1 receptor, and its potential use as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological processes. Additionally, there is a need for further studies to optimize the synthesis and formulation of N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide for use in lab experiments and potential clinical applications.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been widely used in scientific research as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological processes. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to modulate the activity of ion channels, neurotransmitter transporters, and other proteins that are involved in neuronal signaling. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has also been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O/c1-17-8-9-20(16-19(17)3)25-24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)21-7-5-4-6-18(21)2/h4-11,16H,12-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQWGHUQKMQRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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